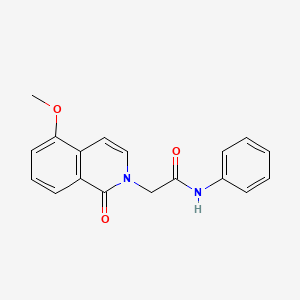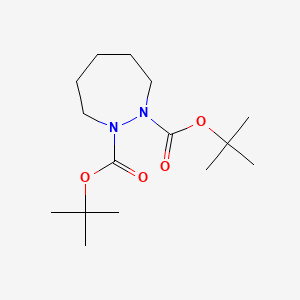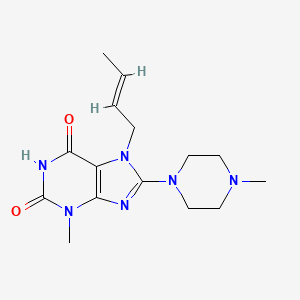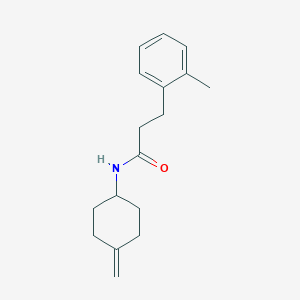
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide, also known as MOPIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPIA belongs to the class of isoquinolone derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide is not fully understood. However, it is believed that 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide exerts its biological activities by modulating various signaling pathways. For example, 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has also been reported to activate the Nrf2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide can inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In vivo studies have shown that 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide in lab experiments include its well-established synthesis method, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, there are also some limitations to using 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide in lab experiments. For example, 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide to improve its yield and bioavailability. Furthermore, the mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide needs to be further elucidated to fully understand its biological activities. Finally, the development of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide involves the reaction of 5-methoxy-2-nitrobenzoic acid with phenylacetyl chloride in the presence of a base. The resulting product is then reduced to 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide using a reducing agent such as iron powder or sodium borohydride. The yield of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the stoichiometry of the reactants.
Wissenschaftliche Forschungsanwendungen
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-8-15-14(16)10-11-20(18(15)22)12-17(21)19-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYMMZDJUEFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)

![1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one](/img/structure/B2539569.png)


![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2539576.png)
![6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2539579.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2539581.png)